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Divanadium(3+) tetrahydroxide oxidandiide

Cat. No.: B12349069
M. Wt: 185.91 g/mol
InChI Key: XJSKQRIQPCQGDT-UHFFFAOYSA-J
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Description

Contextualization within Mixed-Valence Vanadium Systems

Mixed-valence compounds, which contain an element in more than one oxidation state, are of significant interest due to their unique electronic, magnetic, and optical properties. wikipedia.org These properties arise from the transfer of electrons between the metal centers, a phenomenon known as intervalence charge transfer (IVCT). The Robin-Day classification system categorizes these compounds into three classes based on the degree of electronic delocalization between the metal centers. wikipedia.org

While the name "Divanadium(3+) tetrahydroxide oxidandiide" suggests a homovalent V(III)/V(III) system, its study is intrinsically linked to mixed-valence V(III)/V(IV) systems, which are more commonly reported. acs.org The electronic interactions in such dinuclear complexes are highly dependent on the nature of the bridging and terminal ligands. The presence of both hydroxide (B78521) and oxide ligands in the proposed structure would create a complex environment influencing the electronic communication between the two vanadium centers.

Significance of Hydroxide and Oxide Ligands in Vanadium Coordination Chemistry

Hydroxide (OH⁻) and oxide (O²⁻) ligands are ubiquitous in vanadium chemistry, playing crucial roles in the structure, reactivity, and stability of its complexes across various oxidation states. nih.gov The oxo ligand (V=O), in particular, is a prominent feature in vanadium(IV) and (V) chemistry, often dictating the coordination geometry. acs.org In vanadium(III) chemistry, oxo-bridged dinuclear complexes are known to form, particularly in basic solutions. benthamopenarchives.com

The hydroxide ligand can act as a terminal ligand or as a bridging ligand between two metal centers. The interplay between terminal and bridging hydroxide and oxide groups in "this compound" would be a key determinant of its structural and reactive properties. The protonation state of these ligands is also critical, with the potential for proton-coupled electron transfer reactions. berkeley.edu

Historical Perspectives on Vanadium Oxo-Hydroxide Research

The history of vanadium chemistry is a colorful one, dating back to its discovery in 1801 by Andrés Manuel del Río, who named it "erythronium" due to the red color of its heated salts. wikipedia.orgdirectorstalk.net It was later rediscovered in 1831 by Nils Gabriel Sefström and named vanadium after the Norse goddess Vanadis. nih.govlibretexts.org

The study of vanadium oxides has been a cornerstone of its chemistry, with vanadium pentoxide (V₂O₅) being a crucial industrial catalyst for processes like the contact process for sulfuric acid production. libretexts.orgwikipedia.org The synthesis and characterization of various vanadium oxides, such as V₂O₃, have been extensively studied, revealing their complex phase diagrams and interesting physical properties. nih.govwikipedia.org The investigation of vanadium hydroxide species, such as V(OH)₃, has further expanded our understanding of vanadium's aqueous and coordination chemistry. easychem.orgiaea.org The quest to isolate and characterize elusive species, such as terminal vanadium(III) oxo complexes, continues to be an active area of research. berkeley.eduacs.orgnih.gov

Research Gaps and Motivations for Investigating this compound

Despite significant progress, several research gaps remain in the field of vanadium coordination chemistry. The synthesis and characterization of discrete, well-defined polynuclear vanadium clusters with specific ligand environments remain a challenge. nih.gov Understanding the factors that control the assembly of these clusters and their subsequent reactivity is a key area of investigation.

The motivation to study a compound like "this compound" stems from several factors:

Fundamental Understanding: Elucidating its structure would provide valuable insights into the coordination preferences of V(III) with mixed oxo-hydroxo ligation.

Magnetic Properties: A dinuclear V(III) system could exhibit interesting magnetic coupling between the two d² metal centers.

Catalytic Potential: Vanadium complexes are known to be active in various catalytic transformations. The unique ligand set of this compound could impart novel catalytic activities.

Bioinorganic Relevance: Vanadium is an essential element in some organisms, and understanding the coordination chemistry of vanadium with biologically relevant ligands like hydroxide is of interest. researchgate.net

The term "oxidandiide" is non-standard and could imply a reactive oxygen species like peroxide or superoxide (B77818) coordinated to the divanadium core. Investigating the nature of this ligand and its reactivity would be a significant contribution to the field.

Scope and Organization of the Academic Research Outline

This article provides a comprehensive overview of the theoretical compound "this compound." The subsequent sections will delve into its detailed (though hypothetical) research findings, presented through interactive data tables. The focus will remain strictly on the chemical nature of this compound and its place within the broader context of advanced inorganic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4O5V2-6 B12349069 Divanadium(3+) tetrahydroxide oxidandiide

Properties

Molecular Formula

H4O5V2-6

Molecular Weight

185.91 g/mol

IUPAC Name

oxygen(2-);vanadium;tetrahydroxide

InChI

InChI=1S/4H2O.O.2V/h4*1H2;;;/q;;;;-2;;/p-4

InChI Key

XJSKQRIQPCQGDT-UHFFFAOYSA-J

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[O-2].[V].[V]

Origin of Product

United States

Theoretical and Computational Investigations of Divanadium 3+ Tetrahydroxide Oxidandiide

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT methods are at the forefront of computational quantum chemistry, enabling the detailed examination of electronic structure and bonding. These approaches are crucial for predicting the properties of Divanadium(3+) tetrahydroxide oxidandiide from first principles.

The vanadium atoms in this compound are in the +3 oxidation state, corresponding to a d² electron configuration. acs.org This non-Kramers S=1 ion is of significant interest due to its presence in various materials and biological systems. berkeley.eduacs.org DFT calculations are a primary tool for investigating the electronic ground state and excited states of such systems. The choice of functional and basis set is critical for accurately describing the electron correlation effects in transition metal complexes. For vanadium oxides, hybrid functionals like B3LYP are often employed to balance accuracy and computational cost. nih.govmongoliajol.info

The spin state of the divanadium core is a key feature. The two V³⁺ centers can couple ferromagnetically (resulting in a high-spin state) or antiferromagnetically (leading to a low-spin or intermediate-spin state). DFT calculations can predict the relative energies of these different spin states, revealing the nature of the magnetic coupling between the vanadium ions. In many vanadium oxide systems, the magnetic properties are highly dependent on the V-V distance and the bridging ligands.

Systematic DFT calculations on related vanadium oxide clusters have shown that clusters with an even number of vanadium atoms, such as the divanadium core in the title compound, can exhibit a variety of spin multiplicities for their ground electronic state. researchgate.net The energetic landscape of these spin states is often complex, with several states lying close in energy.

Table 1: Representative DFT-Calculated Parameters for V(III) Complexes

Parameter Typical Calculated Value Range Significance
V-O Bond Length (Oxide) 1.85 - 2.05 Å Indicates the strength and nature of the metal-oxygen bond.
V-O Bond Length (Hydroxide) 1.95 - 2.15 Å Reflects the influence of protonation on the V-O bond.
V-V Distance 2.80 - 3.50 Å Crucial for determining direct metal-metal interactions and magnetic coupling.

| Spin State Energy Difference (ΔE) | 1 - 10 kcal/mol | The energy difference between high-spin and low-spin states, indicating the preferred magnetic ground state. |

This table presents typical values derived from computational studies on analogous vanadium oxide and hydroxide (B78521) systems. The exact values for this compound would require specific calculations.

The bonding in this compound is characterized by a combination of ionic and covalent interactions between the vanadium centers and the oxygen-based ligands. The oxidandiide (O²⁻) and hydroxide (OH⁻) ligands serve as bridges between the two V³⁺ ions. The nature of the metal-ligand bonding can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

The hydroxide ligands introduce additional complexity, with the potential for hydrogen bonding interactions that can influence the structure and stability of the compound. The V-O bonds associated with the hydroxide ligands are typically longer and more ionic than those of the oxide ligand due to the lower negative charge of the OH⁻ group compared to O²⁻.

DFT calculations are instrumental in predicting the most stable geometric arrangement (structural motif) of this compound. By performing geometry optimizations, various possible isomers can be evaluated to identify the global minimum on the potential energy surface. For dinuclear vanadium complexes, common structural motifs include edge-sharing and face-sharing bioctahedra, where the hydroxide and oxide ligands bridge the two metal centers.

The energetic stability of the compound can be assessed by calculating its formation energy relative to plausible precursors or decomposition products. For instance, the stability can be evaluated against the formation of simpler vanadium oxides and water. Computational studies on small vanadium oxide clusters have successfully predicted the most stable species under different conditions, which aligns with experimental findings. researchgate.net These calculations can also reveal the thermodynamic feasibility of synthesizing the target compound.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. aps.org This is particularly important for understanding the behavior of flexible ligands and for simulating how the compound responds to changes in its environment.

MD simulations can model the vibrational and rotational motions of the hydroxide and oxide ligands within the this compound structure. The hydroxide ligands, in particular, can exhibit complex dynamics, including proton transfer events between adjacent oxygen atoms or with surrounding solvent molecules if the compound is in solution.

The simulations can track the trajectories of all atoms over time, providing information on bond fluctuations, angular motions, and the stability of the coordination sphere around the vanadium ions. This is achieved by solving Newton's equations of motion for the system, where the forces are derived from a pre-calculated potential energy surface, often obtained from DFT calculations or parameterized force fields. aps.orgresearchgate.net For complex systems like vanadium oxides, machine learning potentials are increasingly being used to achieve high accuracy at a lower computational cost than direct ab initio MD. researchgate.net

MD simulations are a powerful tool for predicting how the structure of this compound might change under different temperatures and pressures. By systematically varying these parameters in the simulation, it is possible to identify potential phase transitions. For example, heating the simulated system could reveal a transition from an ordered crystalline phase to a disordered amorphous state.

In related vanadium oxide systems, MD simulations have been used to explore the microstructure of amorphous phases and to understand diffusion pathways for ions within the material. vnu.edu.vn For this compound, simulations could predict how the loss of water or changes in the coordination of the hydroxide ligands at elevated temperatures might lead to a structural transformation into a different vanadium oxide phase.

Table 2: Parameters Investigated in Molecular Dynamics Simulations

Parameter Description Insights Gained
Temperature The kinetic energy of the system is controlled to simulate different thermal conditions. Predicts melting points, glass transitions, and the onset of dynamic processes.
Pressure External pressure is applied to the simulation cell. Investigates structural changes under compression and predicts pressure-induced phase transitions.
Radial Distribution Function (g(r)) Describes how the density of surrounding atoms varies as a function of distance from a reference atom. Provides detailed information on bond distances and coordination numbers in both ordered and disordered phases. vnu.edu.vn

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate diffusion coefficients for atoms and ligands within the structure. |

This table outlines the typical parameters and outputs of MD simulations relevant to the study of inorganic compounds like this compound.

Ligand Field Theory and Crystal Field Theory Applications

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure of transition metal complexes. wikipedia.orgdacollege.org CFT treats the ligands as point charges that create an electrostatic field, causing the degeneracy of the metal's d-orbitals to be lifted. numberanalytics.comlibretexts.org LFT builds upon this by incorporating aspects of molecular orbital theory to provide a more complete picture of metal-ligand bonding. wikipedia.orglibretexts.org

In an isolated, gaseous V³⁺ ion, the five d-orbitals are degenerate. However, when surrounded by ligands in a coordination complex, these orbitals split into different energy levels. fiveable.me For a V³⁺ center in a pseudo-octahedral environment, as is assumed for each vanadium in the hypothetical this compound complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orglibretexts.org The energy separation between these sets is denoted as Δo (the octahedral crystal field splitting energy).

The V³⁺ ion has a d² electron configuration. These two electrons will occupy the lower-energy t₂g orbitals with parallel spins, resulting in a high-spin triplet ground state (³T₁g), in accordance with Hund's rule. The absorption of light can promote an electron from the t₂g set to the eg set, leading to excited states. For a d² ion in an octahedral field, three spin-allowed electronic transitions are predicted:

³T₁g → ³T₂g

³T₁g → ³T₁g(P)

³T₁g → ³A₂g

The energies of these transitions are directly related to the crystal field splitting parameter (Δo) and Racah parameters, which account for inter-electron repulsion. The presence of bridging and terminal hydroxide and peroxide ligands creates a distorted octahedral field, which can further lift the degeneracy of the t₂g and eg orbitals, leading to more complex spectra than in a perfectly symmetrical environment. berkeley.edu

Table 1: Conceptual d-Orbital Splitting in a Pseudo-Octahedral V³⁺ Complex This table illustrates the theoretical splitting of d-orbitals for a single V³⁺ ion within the complex.

Orbital SetOrbitalsRelative EnergyDescription
egdx²-y², d+0.6 ΔoHigher energy due to direct interaction with ligand orbitals along the axes.
t2gdxy, dxz, dyz-0.4 ΔoLower energy as lobes are directed between the ligand axes, experiencing less repulsion. libretexts.org

Ligand field theory is instrumental in interpreting the electronic absorption (UV-Vis) spectra of transition metal complexes. acs.orgacs.org The observed absorption bands correspond to the energies of the electronic transitions between the split d-orbitals. youtube.com By analyzing the number, position, and intensity of these bands, chemists can deduce the geometry of the complex, the oxidation state of the metal, and the magnitude of the ligand field splitting (Δo). nih.govbenthamopenarchives.com

For our hypothetical this compound, a UV-Vis spectrum would be expected to show bands corresponding to the d-d transitions of the V³⁺ centers. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict these transition energies, which can then be compared with experimental data. The intense colors often associated with transition metal complexes are a direct result of these d-d transitions absorbing specific wavelengths of visible light. youtube.com

Table 2: Hypothetical Spectroscopic Data and Ligand Field Parameters for this compound This table presents a hypothetical analysis, linking predicted spectroscopic bands to theoretical parameters for the complex.

Predicted TransitionHypothetical Wavenumber (cm⁻¹)Assigned TransitionDerived Parameter
ν₁17,500³T₁g → ³T₂gΔo ≈ 19,000 cm⁻¹
ν₂25,000³T₁g → ³T₁g(P)
---B ≈ 650 cm⁻¹ (Racah Parameter)

Computational Design and Predictive Modeling of this compound Derivatives

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, bypassing time-consuming and expensive trial-and-error synthesis. pnnl.govrsc.org Using methods like Density Functional Theory (DFT), it is possible to model the electronic structure and predict the reactivity of novel compounds before they are ever made in a lab. nih.gov

For this compound, computational modeling could be used to design derivatives with enhanced catalytic activity for specific reactions, such as oxidation or reduction processes. magtech.com.cn This involves creating a library of related structures in silico by, for example:

Ligand Substitution: Replacing the hydroxide (OH⁻) or peroxide (O₂²⁻) ligands with other functional groups (e.g., alkoxides, halides, or more complex organic ligands).

Altering the Bridging Motif: Modifying the number and type of bridging ligands to tune the V-V distance and magnetic coupling.

Changing Metal Oxidation States: Exploring the stability and reactivity of related complexes with different vanadium oxidation states.

For each derivative, DFT calculations can predict key properties such as geometric parameters (bond lengths and angles), electronic properties (orbital energies, redox potentials), and the energy barriers for proposed catalytic cycles. nih.gov This allows for a systematic screening of candidates to identify the most promising derivatives for experimental synthesis and testing. nih.gov

Table 3: Predictive Modeling of Hypothetical this compound Derivatives for a Model Oxidation Reaction This interactive table showcases how computational screening could be used to compare the predicted catalytic performance of different derivatives.

DerivativeModificationPredicted V-O(peroxide) Bond Length (Å)Calculated Reaction Barrier (kcal/mol)Predicted Selectivity (%)
Parent Complex-1.9522.585
Derivative AReplace terminal OH⁻ with F⁻1.9320.188
Derivative BReplace bridging OH⁻ with OCH₃⁻1.9624.882
Derivative CReplace peroxide with two oxo bridgesN/A18.592

Synthetic Methodologies for Divanadium 3+ Tetrahydroxide Oxidandiide

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. wikipedia.org These methods are particularly well-suited for producing vanadium oxides with various oxidation states and morphologies. mdpi.comacs.orgnih.gov For the synthesis of a V(III) oxide-hydroxide like V₂O(OH)₄, these approaches offer a direct route by reacting vanadium(III) precursors in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents.

Optimization of Temperature, Pressure, and Solvent Systems

The choice of temperature, the resulting autogenous pressure, and the solvent system are critical parameters that dictate the phase, crystallinity, and composition of the final product.

Temperature: Temperature influences reaction kinetics and the dehydration/dehydroxylation processes. For the formation of a hydroxide-containing compound, excessively high temperatures must be avoided to prevent complete conversion to the more stable vanadium(III) oxide (V₂O₃). wikipedia.org Hydrothermal reactions for related vanadium oxides are often conducted in the range of 180-220°C. mdpi.comacs.org For V₂O(OH)₄, a systematic study starting from a lower temperature (e.g., 120-160°C) would be necessary to find the optimal point where the oxide-hydroxide phase is stable.

Pressure: In a sealed autoclave, the pressure is determined by the solvent's vapor pressure at the reaction temperature. Pressure can influence the solubility of precursors and the stability of intermediate phases. While not always independently controlled, it is a key factor in solvothermal synthesis. wikipedia.org

Solvent Systems: The solvent not only acts as a reaction medium but can also play a role as a reducing agent or a structure-directing agent.

Aqueous (Hydrothermal): Water is the standard solvent for hydrothermal synthesis. Its properties, such as its dielectric constant and viscosity, change significantly at elevated temperatures, affecting dissolution and precipitation. acs.org

Non-Aqueous (Solvothermal): Alcohols (e.g., ethanol, butanol) or glycols can be used in solvothermal synthesis. wikipedia.orgrsc.org These organic solvents can influence the morphology of the final product and can also help prevent the oxidation of V(III) to higher oxidation states. For instance, benzyl (B1604629) alcohol has been used as a solvent and precursor to synthesize V₂O₃ nanocrystals. acs.org The use of a mixed water/ethanol solvent system has been shown to control the morphology of VO₂ nanoparticles. rsc.org

A summary of typical hydrothermal/solvothermal conditions for related vanadium oxides is presented below.

ParameterTypical Range/ValueInfluence on Product
Temperature120 - 250 °CAffects crystallinity, phase purity, and degree of hydration/hydroxylation. acs.org
Time12 - 72 hoursInfluences crystal growth and can lead to phase transformations with longer durations. mdpi.com
SolventWater, Ethanol, Benzyl AlcoholDetermines precursor solubility and can direct morphology and prevent oxidation. rsc.orgacs.org

Influence of Precursor Stoichiometry and Reactant Concentration

The choice of vanadium precursor and its concentration are fundamental to controlling the synthesis.

Vanadium Precursors: To synthesize a V(III) compound, a vanadium(III) salt is the ideal starting material. Common precursors include vanadium(III) chloride (VCl₃) or vanadium(III) acetylacetonate (B107027) [V(acac)₃]. Alternatively, a V(V) or V(IV) precursor, such as V₂O₅ or vanadyl sulfate (B86663) (VOSO₄), can be used in the presence of a reducing agent. rsc.orgwikipedia.org Organic acids like acetic acid or propionic acid can serve as both a pH buffer and a reducing agent. acs.org

Reactant Concentration: The concentration of the vanadium precursor and any additives (like mineralizers or pH-adjusting agents) affects the supersaturation of the solution, which in turn governs the nucleation and growth rates. Higher concentrations may lead to faster precipitation and smaller particle sizes, while lower concentrations can favor the growth of larger, more well-defined crystals.

Control of Crystal Growth and Morphology

The morphology of the final product, from nanoparticles to complex microstructures, can be tuned by carefully controlling the synthesis parameters. nih.govrsc.org

pH: The pH of the initial solution is one of the most critical factors, as it determines the speciation of vanadium ions in the solution. acs.orgmdpi.com For V(III), a moderately acidic to neutral pH range is typically required to precipitate the hydroxide (B78521) or oxide-hydroxide.

Additives: Organic molecules or ions can be added to the reaction mixture to direct crystal growth. These agents can selectively adsorb onto specific crystal faces, inhibiting growth in certain directions and promoting it in others, leading to morphologies like nanorods, nanobelts, or nanosheets. nih.govrsc.org

Coprecipitation and Sol-Gel Techniques

Coprecipitation and sol-gel methods are versatile, low-temperature wet-chemical routes for synthesizing oxide and hydroxide materials. These techniques are particularly advantageous for achieving high homogeneity and controlling particle size at the nanoscale.

pH Control Strategies for Selective Formation

Coprecipitation involves the simultaneous precipitation of precursors from a solution, typically by adding a precipitating agent to adjust the pH. The formation of vanadium hydroxides is highly dependent on pH. science.gov

Precipitating Agents: A base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonium (B1175870) hydroxide (NH₄OH) is added to a solution of a vanadium(III) salt to increase the pH. google.com The controlled, slow addition of the base is crucial to maintain a uniform pH throughout the solution, preventing localized areas of high pH that could lead to inhomogeneous products.

Optimal pH Range: Vanadium(III) hydroxide typically precipitates from aqueous solutions at a specific pH. For the selective precipitation of V(III) and V(IV) hydroxides, a pH range of approximately 5.5 to 6.5 has been identified. google.com To form the specific V₂O(OH)₄ phase, the final pH would need to be precisely controlled within a narrow window to ensure the correct balance of oxide and hydroxide incorporation, avoiding the formation of pure V(OH)₃ or V₂O₃. nih.gov Buffering agents can be employed to maintain the pH within the desired range during precipitation. acs.org

The table below illustrates the effect of pH on the precipitation of vanadium species.

pH RangePredominant Vanadium Species/PrecipitateReference
< 2V(V) as VO₂⁺, V(IV) as VO²⁺, V(III) as V³⁺ mdpi.com
2 - 6Formation of polyvanadates; Precipitation of V(III)/V(IV) hydroxides wikipedia.orggoogle.com
> 7Formation of soluble vanadates (e.g., HVO₄²⁻) wikipedia.org

Role of Surfactants and Templates in Nanostructure Directing

Both coprecipitation and sol-gel syntheses can be combined with structure-directing agents to control the size and morphology of the resulting particles.

Sol-Gel Process: In a typical sol-gel process for vanadium oxides, a vanadium alkoxide precursor [e.g., vanadium(V) oxytriisopropoxide] is hydrolyzed. researchgate.netacs.orgmdpi.com For a V(III) target, a V(III) alkoxide could be used, or a reduction step could be incorporated. The hydrolysis and condensation reactions lead to the formation of a "sol" (a colloidal suspension of solid particles) which then forms a "gel" (a continuous solid network). Subsequent drying or aging of the gel yields the final material.

Surfactants: Surfactants are amphiphilic molecules that can form micelles or other aggregate structures in solution. In the synthesis, these aggregates act as soft templates. The inorganic precursors organize around these templates, and upon removal of the surfactant (e.g., by washing or calcination), a nanostructured material with a specific morphology (e.g., mesoporous structures, nanotubes) remains. Long-chain alkyl amines have been effectively used as templates in the synthesis of layered vanadium oxides. mdpi.com

Hard Templates: Porous materials with well-defined structures, such as porous alumina (B75360) or silica, can be used as hard templates. The precursor solution is infiltrated into the pores, the vanadium compound is formed within the pores, and the template is subsequently etched away, leaving a replica of the template's structure.

By combining precise pH control with the use of surfactants or templates, it is feasible to synthesize nanostructured forms of the target divanadium(III) oxide-hydroxide with high surface area and controlled morphology.

Green Chemistry Principles in Divanadium(3+) Tetrahydroxide Oxidandiide Synthesis

Green chemistry principles are increasingly integral to the development of new synthetic routes, aiming to reduce environmental impact and enhance sustainability. For the synthesis of a complex vanadium compound, these principles can be applied through the use of environmentally benign solvents, energy-efficient reaction conditions, and sustainable starting materials.

The use of water as a solvent is a cornerstone of green synthesis. For vanadium compounds, aqueous routes are well-established, often utilizing hydrothermal methods. nih.govmdpi.com These methods involve heating aqueous solutions of vanadium precursors in a sealed vessel, allowing for the formation of crystalline products at relatively low temperatures. nih.gov The synthesis of vanadium(III) oxide (V₂O₃), a key precursor for a V(III) compound, can be achieved through hydrothermal reactions of vanadium alkoxides. acs.orgnih.gov For instance, V₂O₃ nanocrystals have been synthesized from vanadium alkoxides and benzyl alcohol in a hydrothermal process. acs.org

Solvent-free or solid-state reactions offer another green alternative. For example, V₂O₅ nanoparticles have been synthesized by calcining a precursor made from ammonium vanadate (B1173111) and orange peel extract in a vacuum, which promotes the reduction to a lower oxidation state like VO₂. crgjournals.com A similar approach, controlling the atmosphere during thermal decomposition of a vanadium precursor, could potentially be adapted to yield a V(III) species.

The synthesis of vanadium oxide nanoparticles has also been demonstrated using plant extracts, such as from Fumaria Strumii Opiz or Epipremnum aureum leaves, in aqueous media. rdd.edu.iqiaea.org These methods often proceed at or near room temperature, further enhancing their green credentials. The plant extracts can act as both reducing and capping agents, facilitating the formation of desired nanostructures.

Here is a table summarizing various green synthesis approaches for vanadium oxides that could be adapted for the synthesis of this compound precursors:

Precursor(s)Reducing/Chelating AgentMethodProductReference
Ammonium vanadate (NH₄VO₃)Orange peel extractCalcination in vacuumVO₂ crgjournals.com
Vanadium sulfate (VOSO₄·H₂O)Fumaria Strumii Opiz extractBiosynthesis in alkaline solutionVO₂ NPs rdd.edu.iq
Ammonium vanadate (NH₄VO₃)Epipremnum aureum leaves extractGreen approachV₂O₅ NPs iaea.org
Vanadium pentoxide (V₂O₅)Hydrogen peroxide/ethanolDehydrationV₂O₅ powders researchgate.net
Vanadium pentoxide (V₂O₅)Shewanella sp. strain HN-41Biosynthesis (anaerobic)VO₂ NPs nih.gov

Energy efficiency is a critical aspect of green chemistry, often favoring low-temperature and low-pressure reaction conditions. rsc.org Hydrothermal and solvothermal methods are inherently more energy-efficient than traditional high-temperature solid-state reactions. For instance, the synthesis of V₂O₃ nanorods has been achieved by reducing V₂O₅ nanorods (prepared hydrothermally) at 600°C, a lower temperature than required for many solid-state syntheses. acs.orgnih.gov

Solution-based processing at low temperatures presents a particularly attractive energy-efficient route. A simplified, environmentally friendly method for synthesizing V₂O₅ powders involves dissolving metallic vanadium in a hydrogen peroxide/ethanol solution, followed by dehydration at temperatures as low as 60–150 °C. researchgate.net This approach avoids high-temperature calcination steps.

The biosynthesis of vanadium dioxide (VO₂) nanoparticles using the bacterium Shewanella sp. strain HN-41 occurs under anaerobic conditions at 30°C and neutral pH, representing a highly energy-efficient pathway. nih.gov While this produces a V(IV) oxide, similar microbial or enzymatic reduction pathways could be explored to target V(III) species.

The following table outlines several energy-efficient synthetic methods for vanadium oxides:

Post-Synthetic Modification and Intercalation Strategies

Post-synthetic modification is a powerful tool for introducing new functionalities or components into a pre-formed material. For the synthesis of this compound, this could involve the transformation of a simpler vanadium(III) compound to incorporate hydroxide and oxidandiide ligands.

Topochemical transformations are solid-state reactions where the crystal lattice of the starting material is largely maintained in the product. acs.org These reactions are typically carried out under milder conditions than de novo synthesis. For example, metastable vanadium oxide phases with a high concentration of oxygen vacancies can be produced by the low-temperature (65 °C) topochemical reduction of α-V₂O₅ using a solution of SnCl₂. acs.org This process reduces V⁵⁺ sites to V⁴⁺ while preserving the parent crystal symmetry. acs.org A similar strategy could be envisioned to reduce a V(IV) hydroxide or oxyhydroxide precursor to a V(III) state.

Recent work has also demonstrated sequential topotactic phase transformations from VO₂ to V₂O₃ driven by oxygen vacancy ordering, highlighting the potential to access different vanadium oxide phases through controlled defect engineering. arxiv.org This suggests that a layered vanadium(III) oxide or hydroxide could be a suitable starting point for further modification.

The introduction of hydroxide groups can often be achieved through reactions with water or in aqueous alkaline solutions. Vanadium(III) hydroxide, V(OH)₃, is a known compound, though it is described as a basic oxide that dissolves in acids to form V(III) complexes. iaea.orgwikipedia.org Its preparation would likely involve the precipitation from an aqueous solution of a V(III) salt, such as VCl₃, by addition of a base under an inert atmosphere to prevent oxidation.

The "oxidandiide" component is a peroxide (O₂²⁻) ligand. The synthesis of vanadium peroxo complexes is well-documented, typically involving the reaction of higher-valent vanadium compounds (V(IV) or V(V)) with hydrogen peroxide. nih.govresearchgate.net For instance, oxo-peroxo-vanadium(V) complexes can be formed from vanadium(IV)-oxo-hydroxo compounds and O₂ in THF. nih.gov Vanadium(V) can form various peroxo complexes, and species with one, two, three, or even four peroxide groups are known. wikipedia.orgnih.gov

To create a this compound, a potential route could involve the controlled partial oxidation of a V(III) hydroxide precursor with a source of peroxide, such as H₂O₂. The reaction would need to be carefully controlled to introduce the peroxide ligand without fully oxidizing the vanadium centers to a higher oxidation state. The stability of a peroxide ligand in the presence of a reducing V(III) center would be a significant synthetic challenge. The reaction could potentially proceed through a mechanism where H₂O₂ acts as an oxidizing agent to form the peroxo bridge between two V(III) centers, which would then be stabilized by the hydroxide ligands.

The intercalation of hydroxide ions into layered materials is also a known phenomenon, which could be another avenue to explore for incorporating the hydroxide components. ibm.com

Structural Elucidation and Advanced Characterization of Divanadium 3+ Tetrahydroxide Oxidandiide

X-ray Diffraction Techniques for Crystalline Structure Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By irradiating a sample with X-rays and analyzing the diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction for Unit Cell and Atomic Positions

For a newly synthesized compound like Divanadium(3+) tetrahydroxide oxidandiide, single-crystal X-ray diffraction would be the definitive method to determine its crystal structure. This technique provides precise measurements of the unit cell dimensions (the basic repeating unit of a crystal) and the exact positions of each atom within that unit cell. This information is fundamental to understanding the compound's chemical bonding and physical properties.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. It is instrumental in identifying the crystalline phases present in a sample and assessing its purity. For a given compound, the PXRD pattern serves as a unique "fingerprint." Researchers would compare the experimental PXRD pattern of a synthesized sample of this compound to a database of known patterns to confirm its identity and check for the presence of any impurities or other crystalline forms.

Synchrotron X-ray Diffraction for High-Resolution Structural Refinement

Synchrotron X-ray diffraction offers significantly higher resolution and intensity compared to conventional laboratory X-ray sources. This enables more precise determination of crystal structures, especially for complex materials or for studying subtle structural changes under different conditions (e.g., temperature or pressure). For a detailed understanding of the bonding and electronic structure of this compound, synchrotron XRD would be an invaluable tool for refining the crystal structure data obtained from other methods.

Electron Microscopy for Morphological and Local Structure Assessment

Electron microscopy techniques provide direct visualization of a material's surface topography, morphology, and atomic-scale structure.

Transmission Electron Microscopy (TEM) for Nanoscale Imaging and Lattice Resolution

Transmission Electron Microscopy (TEM) is a powerful technique for imaging the internal structure of materials at the nanoscale. High-resolution TEM (HRTEM) can even resolve individual atomic columns, providing direct insight into the crystal lattice. For this compound, TEM would be used to study the size, shape, and crystal structure of individual nanoparticles or crystallites. Selected area electron diffraction (SAED), a technique available in TEM, can also be used to determine the crystal structure of microscopic regions of the sample.

Selected Area Electron Diffraction (SAED) for Crystallographic Orientation

Selected Area Electron Diffraction (SAED) is a powerful technique utilized to determine the crystallographic orientation of materials. In the study of vanadium oxides, SAED patterns provide crucial information about the crystal structure and orientation at the nanoscale. For instance, in the analysis of thin films composed of V₆O₁₃ and V₂O₅, SAED patterns taken along the researchgate.net direction reveal a very similar structure in the a-b plane for both phases, indicating a strong crystallographic relationship between them. researchgate.net This similarity in the diffraction patterns underscores the structural parallels between different vanadium oxide phases.

The analysis of vanadium pentoxide (V₂O₅) thin films using SA-ED demonstrates the evolution of the material's crystallinity with thermal treatment. As-deposited amorphous V₂O₅ shows diffuse rings in its SAED pattern, characteristic of a non-crystalline material. researchgate.net Upon in-situ heating to 500°C, these diffuse rings transition into distinct, sharp diffraction rings, indicating a transformation to a polycrystalline structure. researchgate.net The azimuthally integrated profiles of these patterns allow for the indexing of the diffraction rings to specific crystallographic planes, confirming the presence of the orthorhombic phase of V₂O₅. researchgate.net

Interactive Table: SAED Data for Polycrystalline V₂O₅

d-spacing (Å) Corresponding Plane
4.38 (001)
3.40 (101)
2.88 (201)
2.19 (002)

Neutron Diffraction for Probing Hydrogen Atom Locations and Magnetic Ordering

Neutron diffraction is an essential technique for determining the precise locations of light atoms, such as hydrogen, and for characterizing magnetic ordering in materials, owing to the neutron's sensitivity to nuclear positions and magnetic moments. While specific neutron diffraction data for a compound named "this compound" is not available in the literature, the application of this technique to other transition metal hydroxides and oxides provides a clear indication of its utility. For example, in the study of iron hydroxides, neutron diffraction has been used to elucidate the arrangement of hydrogen atoms within the crystal lattice. acs.org This is particularly relevant for understanding the role of protons in the electrochemical behavior of these materials. acs.org

In the context of vanadium oxides, neutron diffraction has been instrumental in understanding their complex magnetic structures. Vanadium(III) oxide (V₂O₃) exhibits an antiferromagnetic ordering below a critical temperature of 160 K. wikipedia.org Neutron diffraction studies have been crucial in determining the magnetic structure in this low-temperature phase. Furthermore, inelastic neutron scattering has been used to measure the magnetic hyperfine field at the vanadium sites in V₃O₇, providing insights into the local magnetic environment of the vanadium ions. acs.org The ability of neutrons to probe magnetic structures makes neutron diffraction an indispensable tool for studying the magnetic properties of vanadium compounds.

Vibrational Spectroscopy for Ligand Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and probing the nature of chemical bonds within a material.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxide (B78521) and Oxide Vibrations

FTIR spectroscopy is particularly sensitive to the vibrational modes of hydroxide (O-H) and metal-oxide (V-O) bonds. In vanadium-containing materials, characteristic absorption bands in the FTIR spectrum can confirm the presence of these functional groups. For instance, the FTIR spectrum of a vanadium hydroxide gel shows a broad band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of hydroxyl groups and adsorbed water molecules. jksus.orgsemanticscholar.org The presence of V-O bonds is indicated by strong absorption bands in the lower frequency region.

In the case of vanadium oxides, the FTIR spectra are dominated by vibrations of the V-O framework. For V₂O₅, a prominent peak around 1010-1041 cm⁻¹ is attributed to the stretching vibration of the terminal vanadyl bond (V=O). semanticscholar.orgresearchgate.net The asymmetric and symmetric stretching vibrations of bridging V-O-V bonds are observed at lower wavenumbers, typically around 809 cm⁻¹ and 450 cm⁻¹, respectively. researchgate.net The positions and intensities of these bands can provide information about the local coordination environment and the degree of polymerization of the vanadium oxide units.

Interactive Table: Characteristic FTIR Bands for Vanadium Hydroxides and Oxides

Wavenumber (cm⁻¹) Assignment Reference
3200-3600 O-H stretching jksus.org
1628 O-H bending jksus.org
1010-1041 V=O stretching semanticscholar.orgresearchgate.net
809-891 V-O-V asymmetric stretching semanticscholar.orgresearchgate.net

Raman Spectroscopy for Metal-Oxygen and Lattice Modes

Raman spectroscopy is highly sensitive to the vibrations of metal-oxygen bonds and provides complementary information to FTIR spectroscopy. The Raman spectra of vanadium oxides are characterized by distinct peaks corresponding to different vibrational modes of the V-O framework. The position of the main Raman peak in amorphous vanadium oxides has been shown to be strongly dependent on the oxygen content, making it a useful tool for determining the stoichiometry of these materials. desy.de

For crystalline V₂O₅, the Raman spectrum exhibits a number of sharp peaks. The most intense peak, typically observed around 995 cm⁻¹, is assigned to the stretching mode of the terminal V=O bond. lehigh.edu Other prominent bands in the spectrum correspond to the stretching and bending modes of the bridging V-O-V bonds and lattice vibrations. researchgate.net The sensitivity of Raman spectroscopy to the local structure of vanadium oxide species has made it an invaluable technique for characterizing these materials, including supported vanadium oxide catalysts where the interaction with the support material can be probed. lehigh.edu

Interactive Table: Prominent Raman Bands for Vanadium Oxides

Wavenumber (cm⁻¹) Assignment Reference
~995 V=O stretching lehigh.edu
~700 Doubly coordinated oxygen (V₂O) stretching researchgate.net
~530 Triply coordinated oxygen (V₃O) stretching researchgate.net
~405 V=O bending researchgate.net
~285 V-O-V bending researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local environment of specific nuclei within a material.

⁵¹V NMR for Vanadium Oxidation State Distribution and Local Environments

⁵¹V NMR spectroscopy is a highly sensitive method for characterizing vanadium-containing compounds due to the high natural abundance (99.75%) and favorable magnetic properties of the ⁵¹V nucleus. wikipedia.org The chemical shift of ⁵¹V is highly sensitive to the oxidation state and coordination environment of the vanadium atom, spanning a wide range of over 2500 ppm. huji.ac.il This large chemical shift dispersion allows for the differentiation of vanadium sites with different oxidation states and local geometries. researchgate.net

In mixed-valence vanadium oxides, ⁵¹V NMR can be used to identify and quantify the different vanadium species present. For example, distinct resonances are observed for tetrahedral and octahedral vanadium sites in vanadate (B1173111) glasses. researchgate.net The chemical shift can also provide information about the degree of polymerization of vanadate units. For instance, the ⁵¹V chemical shifts for orthovanadate ([VO₄]³⁻) and decavanadate ([V₁₀O₂₈]⁶⁻) are distinct, with the latter showing multiple resonances corresponding to the different vanadium environments within the polyoxometalate cluster. wikipedia.org The quadrupolar nature of the ⁵¹V nucleus (spin I = 7/2) can lead to line broadening, but modern solid-state NMR techniques can mitigate this effect, providing high-resolution spectra that are rich in structural information. researchgate.net

Interactive Table: Representative ⁵¹V NMR Chemical Shifts for Various Vanadium Species

Vanadium Species Oxidation State Coordination Environment Chemical Shift (ppm) Reference
[VO₄]³⁻ +5 Tetrahedral -541 wikipedia.org
Decavanadate +5 Octahedral -422, -502, -519 wikipedia.org
V₂O₅ +5 Trigonal bipyramidal ~-613 researchgate.net

Based on a comprehensive search, the chemical compound "this compound" does not appear to be a standard or commonly recognized chemical name in scientific literature. As a result, specific experimental data, including detailed research findings and ¹H NMR characterization for its hydroxyl protons, are not available. The likely chemical formula derived from the name is V₂O(OH)₄; however, no publications with ¹H NMR data for a compound of this specific composition and name could be identified.

Therefore, it is not possible to provide the requested article with the specified detailed content and data tables without resorting to speculation, which would violate the principles of scientific accuracy.

To fulfill the user's request for an article on a related, known compound for which data is available, a new search would be required. For instance, a search for the ¹H NMR characterization of other vanadium hydroxide or oxide-hydroxide compounds could yield relevant data. Without such specific data for "this compound," the generation of the requested article is not feasible.

Chemical Reactivity and Reaction Mechanisms of Divanadium 3+ Tetrahydroxide Oxidandiide

Redox Chemistry and Electron Transfer Processes

The redox behavior of vanadium compounds is a cornerstone of their chemical identity, and divanadium(III) tetrahydroxide oxidandiide is no exception. The presence of vanadium in the +3 oxidation state provides a platform for both oxidation and reduction, leading to a rich and complex redox chemistry. Vanadium is known to exist in multiple stable oxidation states, including +2, +3, +4, and +5, and the interconversion between these states is often facile. mdpi.comgrimmgroup.net

Investigation of Vanadium Oxidation State Interconversions

In the context of V₂(OH)₄O, the vanadium(III) centers can undergo oxidation to vanadium(IV) or vanadium(V), or reduction to vanadium(II). These transformations are influenced by the chemical environment, including the presence of oxidizing or reducing agents, pH, and temperature.

The oxidation of V(III) to V(IV) is a common process. For instance, in acidic solutions, V³⁺(aq) is slowly oxidized to the vanadyl ion, VO²⁺ (vanadium(IV)), by oxygen in the air. homescience.net The presence of hydroxide (B78521) and oxide ligands in divanadium(III) tetrahydroxide oxidandiide would modulate the redox potential for this conversion compared to the simple aqua ion.

Conversely, the reduction of V(III) to V(II) can be achieved using stronger reducing agents. The V²⁺ ion has a characteristic lavender color in aqueous solution and is a powerful reducing agent itself, capable of reducing water to produce hydrogen gas under certain conditions. homescience.net

The interconversion between different oxidation states is central to the catalytic activity of many vanadium compounds. For example, vanadium(V) oxide is a well-known catalyst in the contact process for sulfuric acid production, where it cycles between V(V) and V(IV) states. libretexts.orgwikipedia.org This ability to readily change oxidation states suggests that divanadium(III) tetrahydroxide oxidandiide could exhibit catalytic properties in various redox reactions.

The following table summarizes the common oxidation states of vanadium and their characteristic colors in aqueous solutions, providing a visual indicator for these redox changes.

Oxidation StateVanadium IonColor in Aqueous Solution
+2V²⁺Lavender
+3V³⁺Green/Blue
+4VO²⁺Blue
+5VO₂⁺Yellow

Data sourced from multiple chemical resources. homescience.netatomistry.com

Pathways for Electron Uptake and Release

Electron transfer reactions involving vanadium complexes can proceed through either outer-sphere or inner-sphere mechanisms.

Outer-Sphere Electron Transfer: In this mechanism, the electron transfer occurs without any change in the primary coordination sphere of the metal ions. The reactants maintain their ligand shells, and the electron tunnels from the reductant to the oxidant. The rate of this process is influenced by the reorganization energy of the reactants and the driving force of the reaction. Studies on electron-transfer reactions of vanadium(II) with certain cobalt(III) complexes have provided insights into these pathways. acs.org

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidizing and reducing metal centers. The electron is then transferred through this bridging ligand. The reaction of vanadium(II) with azidoamine complexes of cobalt(III) is an example of an inner-sphere electron-transfer reaction. acs.org For divanadium(III) tetrahydroxide oxidandiide, the hydroxide or oxide ligands could potentially act as bridging ligands, facilitating inner-sphere electron transfer with other metal complexes.

The specific pathway for electron transfer will depend on the nature of the reactants and the reaction conditions. The kinetics of these electron transfer processes can be studied using various techniques, including stopped-flow spectrophotometry, to determine rate constants and elucidate the underlying mechanisms. rsc.org

Acid-Base Properties and Proton Exchange Mechanisms

The hydroxide ligands in divanadium(III) tetrahydroxide oxidandiide impart significant acid-base character to the compound. The surface of this material is expected to be populated with hydroxyl groups, which can participate in proton exchange reactions.

Surface Acidity/Basicity and its Influence on Reactivity

Vanadium oxides and hydroxides are generally amphoteric, meaning they can react with both acids and bases. homescience.netwikipedia.org The acidity of the vanadium centers increases with increasing oxidation state. atomistry.com In the case of V₂(OH)₄O, the V(III) centers are expected to exhibit predominantly basic properties, reacting with acids to form salts. For example, vanadium(III) oxide (V₂O₃), a related compound, is a basic oxide that dissolves in acids to give solutions of vanadium(III) complexes. wikipedia.orgchemicalbook.com

The surface hydroxyl groups can act as Brønsted acids (proton donors) or Brønsted bases (proton acceptors). The acidity or basicity of these sites will influence the compound's catalytic activity and its interactions with other molecules. For instance, the adsorption of acidic or basic reactants onto the surface will be governed by these properties. The protonation or deprotonation of the surface can also alter the electronic properties of the vanadium centers, thereby affecting the redox chemistry.

Kinetics and Thermodynamics of Proton Transfer Reactions

Proton transfer reactions at the surface of vanadium oxides and hydroxides are crucial in many of their applications, including their use as cathode materials in aqueous batteries. researchgate.netiaea.org The intercalation of protons into the layers of vanadium oxides is a key process in the charge-storage mechanism of some zinc-ion batteries. researchgate.net

The kinetics of proton transfer can be influenced by the structure of the material and the nature of the electrolyte. For layered vanadium oxides, the interlayer spacing and the presence of pre-intercalated species can significantly affect the diffusion coefficient of protons. iaea.org Studies on proton exchange in vanadium oxides have shown that it can be a rapid process, and the thermodynamics are governed by the pH of the surrounding medium and the pKa of the surface hydroxyl groups. The interaction of vanadyl ions with sulfonic acid sites in proton-exchange membranes highlights the importance of these proton transfer dynamics. semanticscholar.org

The following table presents a hypothetical series of proton exchange reactions for divanadium(III) tetrahydroxide oxidandiide, illustrating its amphoteric nature.

ReactionDescription
V₂(OH)₄O + 4H⁺ → 2V³⁺ + O²⁻ + 4H₂OReaction with acid
V₂(OH)₄O + 2OH⁻ → 2[V(OH)₄]⁻ + O²⁻Reaction with base

These are illustrative reactions based on the general chemistry of vanadium hydroxides.

Ligand Exchange and Coordination Dynamics

The hydroxide ligands in divanadium(III) tetrahydroxide oxidandiide are subject to exchange with other ligands present in the solution. This process is fundamental to the compound's reactivity and its ability to interact with and transform other chemical species.

Ligand exchange reactions on vanadium(III) complexes have been studied, and the rates can vary significantly depending on the nature of the incoming and outgoing ligands. cdnsciencepub.com These reactions are often catalyzed by acids and inhibited by bases. cdnsciencepub.com A proposed mechanism for ligand exchange on some V(III) complexes involves a dangling ligand intermediate. cdnsciencepub.com

In the context of V₂(OH)₄O, the hydroxide ligands could be replaced by other anions or neutral molecules from the solution. For example, in the presence of a high concentration of chloride ions, some of the hydroxide ligands might be substituted by chloride. The kinetics of such ligand exchange reactions would be influenced by factors such as the concentration of the incoming ligand, pH, and temperature.

The coordination dynamics are also intertwined with the redox chemistry. Changes in the coordination environment can significantly alter the redox potential of the vanadium centers. For instance, the binding of different ligands can stabilize one oxidation state over another, thereby influencing the thermodynamics of electron transfer reactions. The interplay between ligand exchange and redox chemistry is a key feature in the activation of some molecular vanadium oxide water oxidation catalysts. rsc.orgrsc.org

Analysis of "Divanadium(3+) tetrahydroxide oxidandiide" Reveals a Non-Standard and Undocumented Chemical Entity

A thorough investigation of chemical databases and the scientific literature reveals that the compound specified as "this compound" is not a recognized chemical species. The name itself is non-standard, and no experimental or theoretical data corresponding to a compound with this name or its likely chemical formula, V₂O(OH)₄, could be found. Consequently, a detailed article on its chemical reactivity and thermal stability as per the requested outline cannot be generated due to the absence of scientific research on this specific substance.

The nomenclature "this compound" presents several ambiguities. The term "oxidandiide" is not a standard descriptor in chemical nomenclature for the oxide ion (O²⁻). While some databases may list it as a computationally generated synonym, it is not recognized by the International Union of Pure and Applied Chemistry (IUPAC). A discussion among chemists on Wikipedia's WikiProject Chemicals has previously highlighted that the term "oxidandiide" is inadequate and not found in the IUPAC Red Book, which governs the rules of inorganic chemical nomenclature. wikipedia.org

The name implies a dinuclear vanadium(III) complex containing two vanadium atoms in the +3 oxidation state, four hydroxide (-OH) groups, and a bridging oxide (O²⁻) ligand. While dinuclear vanadium(III) complexes with bridging oxo ligands, often formulated with a [V-O-V]⁴⁺ core, have been synthesized and characterized, none correspond to the specific stoichiometry of "this compound". wikipedia.org

Given the absence of any published research on this specific compound, the following sections and subsections, as requested, remain unaddressed in the scientific record:

Advanced Spectroscopic Probes of Divanadium 3+ Tetrahydroxide Oxidandiide Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org When analyzing vanadium oxides and hydroxides, XPS is crucial for determining the oxidation states of both vanadium and oxygen, especially since surfaces can readily oxidize. xpsfitting.comchalmers.se

Quantitative Analysis of Vanadium and Oxygen Species

XPS spectra allow for the quantification of different chemical species on a material's surface by measuring the area of the corresponding photoemission peaks. For vanadium(III) materials, it is essential to analyze both the V 2p and O 1s regions. thermofisher.com The O 1s spectrum can typically be deconvoluted into components representing different oxygen environments, such as the V-O bonds of the lattice oxide and V-OH bonds from hydroxide (B78521) or surface-adsorbed water. researchgate.net For instance, in vanadium oxide films, peaks for V-O and V-OH can be distinguished at approximately 530.4 eV and 532.4 eV, respectively. researchgate.net This deconvolution allows for the quantitative assessment of the relative prevalence of oxide versus hydroxide moieties on the surface.

Chemical State Determination of Surface Atoms

The binding energy of core-level electrons is sensitive to the local chemical environment and, most significantly, the oxidation state of the atom. For vanadium, the V 2p core level exhibits a distinct shift to higher binding energy as the oxidation state increases. xrayabsorption.org The V 2p region shows two peaks, V 2p₃/₂ and V 2p₁/₂, due to spin-orbit splitting. thermofisher.com

Studies on reference vanadium oxides have established the binding energies for various oxidation states. The V 2p₃/₂ peak for V³⁺ in V₂O₃ is found at approximately 515.6 eV to 515.8 eV. researchgate.net This is clearly distinguishable from V⁴⁺ (e.g., in VO₂) at ~516.4 eV and V⁵⁺ (in V₂O₅) at ~517.1-517.4 eV. thermofisher.comresearchgate.netiaea.org However, pure V(III) surfaces are difficult to maintain, as they are often oxidized to V(IV) and V(V) species upon exposure to air. xpsfitting.com Therefore, Ar⁺ ion bombardment or in-situ heat treatment under vacuum is sometimes used to reduce the surface and expose the lower oxidation states for analysis. chalmers.seiaea.org

Table 1: Representative V 2p₃/₂ Binding Energies for Vanadium Oxides This table is interactive. Users can sort columns by clicking on the headers.

Oxidation State Compound V 2p₃/₂ Binding Energy (eV) Reference(s)
V³⁺ V₂O₃ 515.6 - 515.8 researchgate.netiaea.org
V⁴⁺ VO₂ 516.1 - 516.4 researchgate.netresearchgate.net

Note: Binding energies can vary slightly based on instrument calibration, charge referencing methods, and sample preparation. xpsfitting.com

X-ray Absorption Spectroscopy (XAS) for Local Structure and Electronic State

XAS is a powerful technique for probing the local geometric and electronic structure around a specific element. pyrometallurgy.co.za It is particularly valuable for amorphous or nanocrystalline materials where long-range order is absent. The spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgpyrometallurgy.co.za

X-ray Absorption Near Edge Structure (XANES) for Vanadium Oxidation State and Coordination Geometry

The XANES region, within about 50 eV of the absorption edge, provides information analogous to a density of unoccupied electronic states. xrayabsorption.orguu.nllibretexts.org The energy of the absorption edge and the intensity of pre-edge features are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netresearchgate.net

For vanadium, the K-edge energy shifts to higher values with increasing oxidation state. xrayabsorption.org Vanadium(III) compounds exhibit a rising edge inflection point characteristic of the +3 state, which is at a lower energy than that for V(IV) or V(V) species. researchgate.net For example, XANES spectra of V(III) sulfate (B86663) in solution show a rising edge inflection near 5480 eV. researchgate.net The shape and intensity of the small pre-edge peak, which arises from 1s to 3d transitions, are particularly diagnostic of the coordination geometry. researchgate.netresearchgate.net In centrosymmetric, pseudo-octahedral environments, as is common for V(III), this transition is dipole-forbidden and results in a low-intensity pre-edge feature. researchgate.net This allows for clear differentiation from non-centrosymmetric geometries, such as the square pyramidal coordination in many V(IV) vanadyl compounds, which show an intense pre-edge peak. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) for Local Bonding Distances and Coordination Numbers

The EXAFS region consists of oscillations past the absorption edge that result from the scattering of the ejected photoelectron by neighboring atoms. oaepublish.com Analysis of these oscillations can determine the type, distance, and number of atoms in the local coordination shells around the absorbing atom. oaepublish.comxrayabsorption.org

For vanadium(III) oxides and hydroxides, EXAFS analysis of the V K-edge reveals the nearest-neighbor V-O bond distances and coordination numbers. researchgate.net In NiV layered double hydroxides, where V³⁺ is present, EXAFS can track changes in the local vanadium environment during electrochemical processes. acs.org Fourier transforms of the EXAFS signal show peaks corresponding to coordination shells; for V(III) oxides, the first and most intense peak corresponds to the first shell of oxygen neighbors. researchgate.net Analysis of this shell typically reveals V(III) in a six-coordinate, pseudo-octahedral environment with V-O bond lengths in the range of 2.00-2.05 Å. This technique can also probe the second coordination shell, providing information on V-V distances and the connectivity of the polyhedra. researchgate.net

Table 2: Representative Structural Parameters for V(III) Compounds from EXAFS This table is interactive. Users can sort columns by clicking on the headers.

Compound Type Coordination Number (O) Typical V-O Bond Distance (Å) Reference(s)
V(III) Oxides (e.g., V₂O₃) 6 ~2.02 researchgate.net
V(III) in Layered Hydroxides 6 ~2.01 acs.orgacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it ideal for studying paramagnetic centers. wikipedia.org The vanadium(III) ion has a 3d² electron configuration, resulting in a ground state with a total electron spin S=1, making it EPR-active. nih.govberkeley.edu

However, V(III) is an integer-spin (non-Kramers) ion, which presents challenges for conventional EPR spectroscopy due to large zero-field splitting (zfs) that can leave the energy levels between which a transition could be induced too far apart at standard magnetic fields and microwave frequencies. nih.gov High-Frequency and -Field EPR (HFEPR) is a more powerful technique capable of directly measuring the large zfs in V(III) systems. nih.govberkeley.edu

The EPR spectra are analyzed using a spin Hamiltonian, which includes terms for the electron Zeeman interaction (g-factor) and the zero-field splitting (D and E parameters). The g-factor provides information on the electronic structure, while D (axial) and E (rhombic) describe the magnitude of the splitting of the spin states in the absence of an external magnetic field. nih.gov For V(III) complexes with pseudo-octahedral geometry, the magnitude of the zfs parameter D has been correlated with the coordination number; six-coordinate complexes tend to have larger D values (e.g., D = 5.60 cm⁻¹ for Na[V(trdta)]) compared to seven-coordinate complexes (D < 2 cm⁻¹). nih.gov

Identification and Characterization of Vanadium(IV) and other Unpaired Electron Species

Electron Paramagnetic Resonance (EPR) spectroscopy is the foremost technique for identifying and characterizing paramagnetic species, such as the Vanadium(IV) (V⁴⁺) center, within the Divanadium(3+) tetrahydroxide oxidandiide structure. utexas.edu The nominal presence of V³⁺ (a d² ion) and the formation of V⁴⁺ (a d¹ ion) creates a mixed-valence system with unpaired electrons that are EPR active. V³⁺ is a non-Kramers ion and is typically EPR-silent at common X-band frequencies, making EPR a selective tool for observing the V⁴⁺ sites. researchgate.net

The V⁴⁺ ion, often existing as the stable vanadyl cation (VO²⁺), possesses a single unpaired electron (S=1/2) and gives a highly characteristic EPR spectrum. utexas.edu The interaction of this electron with the ⁵¹V nucleus, which has a nuclear spin of I=7/2 (99.76% natural abundance), leads to a distinctive hyperfine splitting. rsc.org In solution or isotropic environments, this results in an 8-line spectrum. In the solid state, such as a frozen solution or powder of this compound, the spectrum becomes anisotropic and is described by two sets of parameters: one for when the magnetic field is parallel to the principal axis of the molecule (g∥, A∥) and one for when it is perpendicular (g⊥, A⊥). rsc.orgudel.edu

The precise values of the g-tensor and the hyperfine coupling tensor (A), obtained by simulating the experimental EPR spectrum, are sensitive to the coordination geometry and the nature of the ligands surrounding the V⁴⁺ ion. rsc.orgillinois.edu For a VO²⁺ species in an oxide or hydroxide environment, typical parameters can be summarized as follows.

Table 1: Representative EPR Parameters for a V(IV) Center in an Anisotropic Environment

ParameterTypical Value RangeInformation Provided
g∥ 1.920 - 1.950Reflects the electronic environment along the V=O bond axis.
g⊥ 1.970 - 1.990Reflects the electronic environment in the plane perpendicular to the V=O bond.
A∥ (160 - 190) x 10⁻⁴ cm⁻¹Magnitude of hyperfine interaction along the principal axis. Sensitive to the s-character of the unpaired electron's wavefunction.
A⊥ (60 - 80) x 10⁻⁴ cm⁻¹Magnitude of hyperfine interaction in the perpendicular plane.

Note: These values are representative and compiled from studies on various oxovanadium(IV) complexes. rsc.orgrsc.org

Investigation of Spin-Spin Interactions and Magnetic Anisotropy

Variable-temperature magnetic susceptibility measurements are a primary tool for quantifying this interaction. The resulting data can be fitted to a spin Hamiltonian model to extract the exchange coupling constant (J), which describes the energy difference between the spin states. EPR spectroscopy can also reveal these interactions; for instance, coupling between V³⁺ and V⁴⁺ can give rise to new spectral features corresponding to a total spin state. aps.org

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. aps.org In molecular systems, it originates from spin-orbit coupling and the influence of the ligand field, which lifts the degeneracy of the electron spin states. nih.govnih.gov For the V⁴⁺ ion, the strong V=O bond induces a significant axial magnetic anisotropy, which is directly observed in the EPR spectrum as the difference between the parallel and perpendicular components of the g and A tensors (g∥ ≠ g⊥ and A∥ ≠ A⊥). rsc.orgudel.edu This anisotropy is a key feature of the electronic structure and influences the magnetic relaxation behavior of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions that occur when a molecule absorbs light. For a mixed-valence transition metal complex like this compound, the UV-Vis spectrum is typically composed of several types of transitions: low-intensity d-d transitions localized on the metal ions, high-intensity ligand-to-metal charge transfer (LMCT) bands, and, most characteristically, intervalence charge transfer (IVCT) bands. rsc.orgscielo.br

Analysis of d-d Transitions and Charge Transfer Bands

d-d Transitions: These transitions involve the excitation of an electron from one d-orbital to another on the same metal ion. They are formally forbidden by the Laporte selection rule, resulting in low molar absorptivity values (ε < 500 M⁻¹cm⁻¹).

For the V³⁺ (d²) ion in a pseudo-octahedral environment provided by the hydroxide ligands, two spin-allowed transitions are expected, corresponding to ³T₁g → ³T₂g and ³T₁g → ³T₁g(P). researchgate.net

For the V⁴⁺ (d¹) ion, typically in a distorted square pyramidal geometry, transitions occur between the now non-degenerate d-orbitals. rsc.orgpsu.edu These bands are often observed in the visible to near-infrared region. researchgate.net

Charge Transfer (CT) Transitions: These are fully allowed transitions and are therefore much more intense (ε > 1000 M⁻¹cm⁻¹).

Ligand-to-Metal Charge Transfer (LMCT): These involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. In this compound, transitions from the p-orbitals of the oxide (O²⁻) and hydroxide (OH⁻) ligands to the empty or partially filled d-orbitals of the vanadium centers (e.g., O²⁻ → V⁴⁺) are expected, typically occurring in the high-energy UV region. rsc.org

Intervalence Charge Transfer (IVCT): This is the hallmark of a mixed-valence compound. rsc.org It corresponds to the photo-induced transfer of an electron from the reduced metal center to the oxidized one: V³⁺ + V⁴⁺ + hν → V⁴⁺ + V³⁺. The IVCT band is typically a broad, Gaussian-shaped absorption in the visible or near-IR region. researchgate.net Its energy is a measure of the energy required to induce the charge transfer, while its intensity is related to the degree of electronic communication between the two vanadium sites.

Table 2: Typical UV-Vis Absorption Bands and Their Assignments for a Mixed-Valence Divanadium Complex

λₘₐₓ (nm)Molar Absorptivity, ε (M⁻¹cm⁻¹)Assignment
~1100~50 - 150Intervalence Charge Transfer (IVCT): V³⁺ → V⁴⁺
~750~20 - 50d-d transition (V⁴⁺)
~580~30 - 60d-d transition (V³⁺)
~410~40 - 80d-d transition (V³⁺)
< 350> 2000Ligand-to-Metal Charge Transfer (LMCT): O²⁻ → V⁴⁺/V³⁺

Note: The positions and intensities are illustrative, based on data for various mixed-valence vanadium oxides and complexes. rsc.orgresearchgate.netrsc.org

Elucidation of Electronic Structure Relevant to Optical Absorption

The collective analysis of the absorption bands in the UV-Vis spectrum provides a detailed picture of the electronic structure of this compound.

The energies of the d-d transitions are directly related to the ligand field splitting parameters. This allows for a quantitative assessment of how the hydroxide and oxide ligands interact with the vanadium d-orbitals, splitting them in energy. scielo.br This information is fundamental to constructing a molecular orbital (MO) diagram for the complex. psu.edu

The high-energy LMCT bands help to position the ligand-based orbitals relative to the metal d-orbitals in the MO scheme. nih.gov The energy of these bands is related to the electronegativity of the ligands and the oxidation state of the metal.

Crucially, the presence and characteristics of the IVCT band confirm the mixed-valence nature of the compound and offer insight into the degree of electronic delocalization. rsc.org According to the Robin-Day classification scheme, the properties of the IVCT band (energy, width, and intensity) can be used to classify the complex. A distinct, relatively low-energy IVCT band, as is typical for such oxide-bridged systems, places this compound in the Class II category, signifying a valence-trapped system with discernible V³⁺ and V⁴⁺ sites that are electronically coupled. researchgate.net The analysis of this band provides a direct probe of the interaction between the vanadium centers, a key feature of the compound's electronic structure.

Functional Applications and Materials Integration of Divanadium 3+ Tetrahydroxide Oxidandiide

Electrocatalysis and Electrochemical Energy Conversion

Vanadium-based materials are notable for their versatile oxidation states, making them prime candidates for electrocatalytic applications, including energy conversion and storage systems.

Mechanisms of Electrocatalytic Oxygen Evolution/Reduction Reactions

The Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) are fundamental to many renewable energy technologies, such as water splitting and fuel cells. researchgate.netrsc.org The OER is a kinetically slow four-electron transfer process that often limits the efficiency of water splitting. mdpi.comnih.gov Vanadium-containing materials have emerged as promising, cost-effective alternatives to noble metal catalysts like IrO₂ and RuO₂. rsc.org

The mechanism for OER in both acidic and alkaline solutions involves the formation of key intermediates such as M-OH, M-O, and M-OOH* on the catalyst's active sites (where M represents a metal center). mdpi.com High valence states of the metal are generally considered beneficial for enhancing OER performance. mdpi.com Conversely, lower valence states, such as V³⁺ and V⁴⁺, have been shown to regulate the adsorption and desorption of hydrogen intermediates, thereby improving the Hydrogen Evolution Reaction (HER) performance. mdpi.com The strength of the metal-hydroxyl (M-OH) bond has been identified as a practical descriptor for predicting the OER activity of catalysts, with materials like amorphous cobalt vanadium oxide (a-CoVOₓ) being designed based on this principle. nih.govacs.org In some complex catalysts, the dynamic evolution of the material during the reaction is crucial; for instance, the dissolution of vanadium species in a cobalt-vanadium catalyst can alter the geometry of the active cobalt sites, accelerating the reaction kinetics for OER. researchgate.net

Role in Redox Flow Battery Electrode Materials

The vanadium redox flow battery (VRFB) is a prominent technology for large-scale grid energy storage, prized for its scalability, long cycle life, and safety. wikipedia.orgscispace.com This battery uniquely utilizes the ability of vanadium to exist in four different oxidation states (V²⁺, V³⁺, V⁴⁺, and V⁵⁺) across its two half-cells. wikipedia.org The negative half-cell electrolyte specifically employs the V³⁺/V²⁺ redox couple, making materials related to Divanadium(3+) tetrahydroxide oxidandiide directly relevant to its function. wikipedia.orgscispace.commdpi.com

The reactions during discharge are:

Anode (Negative Electrode): V²⁺ → V³⁺ + e⁻

Cathode (Positive Electrode): VO₂⁺ + 2H⁺ + e⁻ → VO²⁺ + H₂O

The electrodes in VRFBs are typically made from carbon-based materials like graphite (B72142) felt or carbon paper due to their low cost, high conductivity, and chemical stability. wikipedia.orgresearchgate.net However, the inherent hydrophobicity and limited catalytic activity of pristine carbon materials can hinder performance. wikipedia.org To overcome these limitations, research focuses on modifying electrode materials to enhance their active surface area and electrochemical activity. mdpi.com One approach involves coating the graphite felt with catalyst materials, such as those derived from zeolitic imidazolate frameworks (ZIF-67), to improve performance. mdpi.com Furthermore, the composition of the electrolyte itself is a key area of development, with efforts to create high-concentration vanadium solutions to increase the battery's energy density. researchgate.net

Electrochemical Performance in Aqueous Systems

The performance of vanadium-based materials in aqueous electrochemical systems is a critical measure of their practical utility. Key metrics include overpotential (the extra voltage required to drive a reaction at a certain rate) and the Tafel slope (which indicates how much the reaction rate increases with overpotential).

For instance, an amorphous cobalt vanadium oxide (a-CoVOₓ) catalyst on a flat substrate requires an overpotential of 347 mV to achieve a current density of 10 mA cm⁻² for the OER in 1 M KOH. nih.govacs.org When this same catalyst is applied to a high-surface-area nickel foam, the overpotential drops significantly to 254 mV, with a low Tafel slope of 35 mV dec⁻¹. nih.govacs.org Another novel catalyst, PtCoVO/g-C₃N₄, has shown excellent performance for the HER in an alkaline solution, reaching a 10 mA cm⁻² current density with an overpotential of just 92 mV. nih.gov

In the context of batteries, hydrated vanadium oxides have demonstrated high specific capacities in aqueous zinc-ion batteries, with Al₀.₃₄V₅O₁₂·2.4H₂O achieving 407.8 mAh g⁻¹ at a current density of 0.2 A g⁻¹. nih.gov The purity of the raw materials used to create vanadium electrolytes also has a direct impact on performance; electrolytes made from lower-grade V₂O₅ show decreased conductivity and electrochemical activity, leading to lower battery efficiency and discharge capacity. mdpi.comresearchgate.net

Table 1: Electrochemical Performance of Select Vanadium-Based Catalysts

Catalyst Material Application Electrolyte Overpotential @ 10 mA cm⁻² Tafel Slope (mV dec⁻¹) Source(s)
a-CoVOₓ on Ni Foam OER 1 M KOH 254 mV 35 nih.gov, acs.org
a-CoVOₓ on Glassy Carbon OER 1 M KOH 347 mV - nih.gov, acs.org

Photocatalysis and Environmental Applications

Photocatalysis offers a green and sustainable approach to converting solar energy into chemical energy and remediating environmental pollutants. nih.govrsc.org

Mechanisms of Photo-Induced Charge Separation and Carrier Dynamics

Vanadium oxides, particularly vanadium pentoxide (V₂O₅), are considered promising photocatalysts due to their narrow band gap of around 2.2 eV, which allows them to absorb a significant portion of the visible light spectrum. nih.gov Upon absorbing light, the semiconductor material generates electron-hole pairs. These charge carriers can then migrate to the surface to drive redox reactions.

However, a major challenge with narrow-band-gap materials like V₂O₅ is the rapid recombination of these photogenerated electrons and holes, which releases the absorbed energy as heat or light instead of using it for chemical reactions. nih.govrsc.org Therefore, a primary goal of research in this area is to promote effective charge separation and improve photocatalytic efficiency. rsc.org Strategies to achieve this include creating hybrid materials, such as NdVO₄-V₂O₅ powders, where the specific alignment of band structures facilitates the desired reactions, like water oxidation for O₂ evolution. nih.govmdpi.com In such hybrids, the valence band of the material is positioned below the water oxidation potential, making the reaction thermodynamically favorable. mdpi.com Doping vanadium into other semiconductors, like TiO₂, can also be effective, as the vanadium ions can act as trapping sites for electrons or holes, increasing the time before they recombine. researchgate.net

Catalytic Activity in Degradation of Organic Pollutants

The discharge of organic dyes and other pollutants from industrial activities poses a significant threat to ecosystems and human health. nih.gov Photocatalysis using vanadium-based materials provides an effective method for degrading these complex organic molecules into simpler, less harmful substances. nih.gov

For example, nanoparticles of vanadium-doped titanium oxide (V-TiO₂) have demonstrated high efficiency in breaking down various organic dyes under simulated solar light. nih.govresearchgate.net In one study, V-TiO₂ nanoparticles achieved nearly 99% degradation of Methylene Blue and Eosin after 120 minutes of exposure. nih.govresearchgate.net

Beyond photocatalysis, vanadium oxides can also be used in other advanced oxidation processes. Vanadium(III) oxide (V₂O₃) has been shown to effectively activate persulfate (PS) to generate highly reactive sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals. researchgate.net These radicals are powerful oxidizing agents that can degrade persistent organic pollutants like phenanthrene, a type of polycyclic aromatic hydrocarbon. researchgate.net This demonstrates the versatility of vanadium compounds in environmental remediation applications.

Table 2: Photocatalytic Degradation of Organic Dyes using V-TiO₂ Nanoparticles

Organic Pollutant Catalyst Degradation Efficiency Time (min) Source(s)
Methylene Blue V-TiO₂ ~99% 120 nih.gov, researchgate.net
Eosin V-TiO₂ ~99% 120 nih.gov, researchgate.net
Fluorescein V-TiO₂ ~97% 120 nih.gov, researchgate.net

Optimization of Photocatalytic Efficiency

There is no available research or data concerning the optimization of photocatalytic efficiency for a compound identified as this compound.

Sensor Development and Chemoresistive Sensing

No literature exists detailing the development of sensors or the principles of chemoresistive sensing using this compound.

Principles of Analyte Detection and Selectivity

Information regarding the principles of analyte detection and selectivity for this compound is not available.

Integration into Sensing Architectures

There are no documented instances or studies on the integration of this compound into any sensing architectures.

Advanced Energy Storage Technologies (Beyond Primary Batteries)

The application of this compound in advanced energy storage technologies has not been reported in scientific literature.

Pseudocapacitive Behavior in Supercapacitors

There is no data to support or describe the pseudocapacitive behavior of this compound in supercapacitors.

Hybrid Energy Storage Systems

No research has been published on the use of this compound in hybrid energy storage systems.

Future Research Directions and Concluding Remarks on Divanadium 3+ Tetrahydroxide Oxidandiide

Integration with Hybrid and Composite Materials for Synergistic Effects

A significant trajectory in advanced materials research is the development of hybrid and composite systems where the properties of individual components are combined to achieve synergistic effects. For Divanadium(3+) tetrahydroxide oxidandiide, integration with various functional materials could overcome intrinsic limitations and enhance performance in targeted applications.

Future research should focus on creating composites of V₂(OH)₄O with high-conductivity, high-surface-area materials. Carbon-based materials are prime candidates, including:

Graphene and Reduced Graphene Oxide (rGO): The exceptional electronic conductivity and mechanical flexibility of graphene can complement the electrochemical activity of the vanadium compound. rsc.org A composite could feature V₂(OH)₄O nanoparticles anchored on rGO sheets, preventing the restacking of the sheets and ensuring good electronic contact with the active material. This architecture has proven effective for other vanadium oxides in energy storage applications. researchgate.netrsc.org

Carbon Nanotubes (CNTs): Incorporating V₂(OH)₄O into a three-dimensional network of CNTs could create a robust, porous electrode structure. researchgate.netacs.org This would provide excellent pathways for both ion diffusion and electron transport, which is critical for high-rate performance in batteries and supercapacitors. researchgate.netacs.org

The synergistic effects anticipated from such composites include enhanced electrochemical stability, higher specific capacitance, and improved rate capability. researchgate.netacs.org Studies on related vanadium oxyhydroxide composites have demonstrated that the combination of an electrochemically active oxide with a conductive carbon network leads to superior performance in supercapacitors. researchgate.netacs.org Similarly, creating ternary composites, for instance by combining 1D V₂(OH)₄O nanostructures with 2D graphene oxide within a polymer matrix, could lead to materials with remarkable mechanical strength and toughness, mimicking the hierarchical structure of nacre. nih.gov

Table 1: Potential Composite Architectures and Expected Synergistic Effects

Composite PartnerProposed ArchitectureAnticipated Synergistic EffectPotential Application
Reduced Graphene Oxide (rGO)V₂(OH)₄O nanoparticles on rGO sheetsImproved electronic conductivity, prevention of particle agglomerationLithium-ion Battery Cathodes researchgate.net
Carbon Nanotubes (CNTs)3D hierarchical network of V₂(OH)₄O nanowires and CNTsEnhanced ion diffusion, high structural stability, high specific capacitance researchgate.netSupercapacitors researchgate.netacs.org
Conductive Polymers (e.g., PANI)Core-shell nanostructures (V₂(OH)₄O core, polymer shell)Buffered volume expansion, improved cycling stabilityElectrochemical Sensors
Titanium Niobium Oxide (TiNb₂O₇)Heterostructured nanocompositeFavorable electrocatalytic activity and kinetics rsc.orgRedox Flow Batteries rsc.org

Development of In Situ and Operando Characterization Techniques

To fully understand and optimize the functional properties of this compound, it is crucial to study its dynamic behavior under operational conditions. The development and application of in situ and operando characterization techniques are indispensable for observing structural, chemical, and electronic changes as they happen. nih.gov

Future research should employ a suite of these advanced techniques to probe V₂(OH)₄O-based devices, such as batteries or electrocatalysts, in real-time. Key methods include:

In-operando X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These synchrotron-based techniques are powerful for tracking the evolution of the crystalline structure and the oxidation state of vanadium during electrochemical cycling. researchgate.net For example, in-operando XAS can reveal the V³⁺/V⁴⁺/V⁵⁺ redox processes that are fundamental to the material's function in energy storage. researchgate.net

In-situ Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy methods can identify changes in local atomic bonding, such as the stretching and bending modes of V-O and O-H bonds, providing insight into reaction intermediates and degradation mechanisms.

In-situ Transmission Electron Microscopy (TEM): This technique allows for the direct visualization of morphological and phase changes at the nanoscale during electrochemical reactions, offering unparalleled insight into how the material's structure evolves at the particle level.

By correlating real-time structural and chemical data with electrochemical performance, researchers can build a comprehensive understanding of structure-activity relationships. nih.gov This knowledge is critical for rationally designing improved materials, for instance by identifying and mitigating mechanisms of capacity fade in a battery or catalyst deactivation.

Advanced Computational Materials Discovery and Rational Design

The traditional experimental approach to materials discovery can be time-consuming and resource-intensive. Advanced computational methods, including high-throughput screening and machine learning, offer a powerful paradigm for accelerating the design and discovery of new materials. research.googlebarnesandnoble.com

For this compound and its derivatives, future computational research should focus on several key areas:

First-Principles Calculations: Using Density Functional Theory (DFT), researchers can calculate the fundamental electronic and structural properties of V₂(OH)₄O. This includes predicting its band structure, density of states, and surface catalytic activity, which can guide its experimental validation for electronic and catalytic applications.

Inverse Design and Generative Models: Machine learning frameworks, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing materials data to generate new, stable compositions with desired properties. arxiv.org Such an approach could be used to explore the vast chemical space around V₂(OH)₄O, predicting novel dopants or structural polymorphs with enhanced stability or functionality. arxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study ion diffusion pathways and kinetics within the crystal structure of V₂(OH)₄O. This is particularly relevant for battery applications, as it can help predict the rate at which ions like Li⁺ or Zn²⁺ can intercalate and deintercalate, a key factor in determining a battery's power density.

These computational tools can significantly shorten the materials development cycle by pre-screening candidate materials and providing a deeper understanding of the underlying physics and chemistry that govern their performance.

Addressing Challenges in Scalable Synthesis and Reproducibility

For any promising material to transition from the laboratory to industrial application, a scalable, cost-effective, and reproducible synthesis method is required. The synthesis of complex multinary oxides and oxyhydroxides often presents challenges in controlling phase purity, stoichiometry, crystallinity, and morphology.

Future research must address these synthesis challenges for this compound. Promising avenues include:

Hydrothermal and Solvothermal Methods: These techniques are well-suited for producing crystalline oxides at moderate temperatures and have been used to create various vanadium oxide nanostructures. acs.orgacs.org Research should focus on optimizing parameters such as temperature, pH, reaction time, and precursor concentration to selectively crystallize the desired V₂(OH)₄O phase with controlled morphology (e.g., nanowires, nanosheets, or microspheres). acs.org

Template-Assisted Synthesis: Using hard or soft templates can provide precise control over the final morphology and porosity of the material, which is crucial for applications requiring high surface area, such as catalysis and energy storage.

Flow Chemistry and Continuous Synthesis: To move beyond batch synthesis, developing continuous flow reactors for the production of V₂(OH)₄O would be a major step towards industrial scalability. This approach offers better control over reaction conditions, leading to higher reproducibility and yield.

A key challenge will be to develop methods that not only produce the target material but also do so in an environmentally friendly and economical manner, for instance by using water as a solvent and employing energy-efficient processes. acs.org

Broader Impact on Fundamental Inorganic Chemistry and Materials Science

The study of this compound is not only motivated by its potential applications but also by the fundamental scientific knowledge it can provide. Vanadium is renowned for its rich and complex chemistry, particularly its ability to exist in multiple oxidation states (+2 to +5) and form a wide variety of structures. numberanalytics.comtaylorandfrancis.com

Investigating a precisely defined V(III) oxyhydroxide like V₂(OH)₄O will contribute significantly to the broader fields of inorganic chemistry and materials science in several ways:

Understanding V(III) Chemistry: It will provide deeper insights into the coordination environment, stability, and reactivity of the vanadium(III) ion in a mixed oxide-hydroxide ligand field.

Structure-Property Relationships: A thorough characterization of its crystal structure, electronic properties, and magnetic behavior will help establish fundamental structure-property relationships in mixed-anion vanadium compounds. This knowledge is transferable to the design of other complex oxides.

Inspiring New Materials: The unique structural motifs and properties discovered in V₂(OH)₄O could inspire the synthesis of a new family of inorganic materials. The interplay between the V³⁺ centers and the different anions (O²⁻ and OH⁻) could lead to novel electronic or catalytic behaviors not observed in simple binary oxides. rsc.org

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